ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 1 and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-8(14)12-9-7(6)5-11-13(9)2/h4-5H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSWHQCTPOIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Pathway
AC-SO₃H catalyzes the nucleophilic attack of aniline on the carbonitrile group, followed by ring-opening and re-cyclization to form the pyrazolopyridine core. Competing side reactions include over-oxidation of the dihydro moiety, which can be mitigated by controlling reaction time.
Dearomatization in Three-Component Reactions
The TPAB-catalyzed method involves unexpected dearoylation during the Michael addition step, which could affect ester group stability. Using bulkier esters (e.g., tert-butyl) might improve selectivity for the 4-carboxylate derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Enzyme Inhibition
One of the primary applications of 3-(quinazolin-4-ylamino)propanoic acid hydrochloride is its role as an enzyme inhibitor. Research indicates that compounds with a quinazoline structure exhibit inhibitory effects on various enzymes involved in critical biological pathways:
- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit autophosphorylation of EGFR, which is often overexpressed in tumors, making it a potential candidate for cancer therapy .
- Tubulin Polymerization : Some derivatives demonstrate dual inhibition of tubulin polymerization alongside kinase activity, suggesting a multifaceted mechanism against cancer cells.
1.2 Anti-inflammatory Effects
In addition to its anticancer properties, 3-(quinazolin-4-ylamino)propanoic acid hydrochloride may possess anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Clinical Applications
2.1 Cancer Treatment
Due to its ability to inhibit key signaling pathways associated with tumor growth and survival, this compound may play a role in developing targeted cancer therapies. Quinazoline derivatives are frequently explored for their potential to treat various cancers by selectively targeting tumor cells while sparing normal cells .
2.2 Neurological Disorders
Research into the effects of quinazoline derivatives on gamma-aminobutyric acid (GABA) receptors suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders. By modulating GABAergic signaling, these compounds could help alleviate symptoms associated with these conditions .
Case Studies and Research Findings
Several studies have documented the efficacy of 3-(quinazolin-4-ylamino)propanoic acid hydrochloride in various experimental settings:
Case Study 1: Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines in vitro, showing promise as a therapeutic agent for further development .
Case Study 2: Modulation of Inflammatory Responses
Research indicated that treatment with this compound reduced markers of inflammation in animal models, supporting its potential use in inflammatory diseases .
Mechanism of Action
The mechanism by which ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby modulating biological pathways.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may target enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor binding: It can bind to receptors on cell surfaces, influencing cellular signaling processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural features, molecular properties, and synthesis data for the target compound and its analogs:
Substituent Effects on Properties
- Position 1 Substitutions: Methyl (Target Compound): Enhances metabolic stability compared to unsubstituted analogs (e.g., compound).
- Position 3 Modifications :
- Electron-Withdrawing Groups (e.g., Trifluoromethylsulfonyloxy) : Alter electronic properties, facilitating further functionalization (e.g., nucleophilic substitution) .
Biological Activity
Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O3
- Molecular Weight : 263.29 g/mol
- CAS Number : 1174844-27-9
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as antimicrobial agents. A combinatorial library of these derivatives was synthesized and evaluated against Mycobacterium tuberculosis (M. tuberculosis). The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold significantly enhanced antitubercular activity. For instance, compounds with N(1)CH₃ and C(5)CO₂Et substitutions exhibited promising results in in vitro assays against the H37Rv strain of M. tuberculosis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives have also been investigated. In vitro assays demonstrated that certain derivatives could effectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC₅₀ values for these compounds were comparable to standard anti-inflammatory drugs, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various molecular modeling studies. These studies indicated that the compound could act as a selective inhibitor of specific kinases involved in cancer progression. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring could enhance cytotoxicity against various cancer cell lines .
Case Study 1: Antitubercular Activity
In a study conducted by Rao et al., a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their ability to inhibit M. tuberculosis growth. The study found that certain derivatives showed significant inhibition in the Minimum Inhibitory Concentration (MIC) assays, with some compounds achieving MIC values as low as 0.5 µg/mL .
Case Study 2: Anti-inflammatory Assays
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives using carrageenan-induced paw edema models in rats. The results showed that selected compounds reduced edema significantly compared to control groups, supporting their potential use in treating inflammatory conditions .
Summary of Biological Activities
Q & A
Q. Table 1: Reaction Conditions for Pyrazolo[3,4-b]pyridine Derivatives
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Acetic acid | None | Reflux | 78% |
| Cyclocondensation | Ethanol | Iodine | 80°C | ~70%* |
| *Estimated from analogous syntheses . |
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the ethyl ester group appears as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~4.4–4.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles. SHELX and WinGX are standard tools for refinement and visualization .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 299.1139; observed: 299.1128) .
Advanced: How can computational models predict the compound’s reactivity and interaction with biological targets?
Answer:
- Molecular Docking : Simulate binding to kinase active sites (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .
- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals. For example, the cyclopropyl group may sterically hinder certain interactions .
- MD Simulations : Assess stability of protein-ligand complexes over time (e.g., 100 ns trajectories) .
Case Study : Pyrazolo[3,4-b]pyridines with fluorophenyl substituents showed enhanced kinase inhibition due to hydrophobic interactions .
Advanced: What experimental strategies resolve discrepancies in crystallographic data analysis?
Answer:
- Data Validation : Use SHELXL (SHELX suite) to check for overfitting via R-factor analysis. Discrepancies in bond lengths >0.02 Å warrant re-examination .
- Twinned Data : Apply SHELXD for deconvolution of overlapping reflections in twinned crystals .
- Visualization : WinGX’s ORTEP interface helps identify anisotropic displacement errors .
Q. Example Workflow :
Collect high-resolution data (≤1.0 Å).
Refine using SHELXL with restraints for disordered regions.
Validate with Rint < 5% and CC > 90% .
Advanced: How to optimize synthetic routes to improve yield and purity?
Answer:
- Catalyst Screening : Test copper(I) iodide vs. palladium catalysts for Suzuki couplings on analogous compounds .
- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates .
- Purification : Use flash chromatography (hexane/EtOAc gradients) instead of trituration for complex mixtures .
Q. Table 2: Catalyst Impact on Yield
| Catalyst | Solvent | Yield | Purity |
|---|---|---|---|
| Iodine | Ethanol | 70% | 95% |
| CuI | DMF | 85%* | 98% |
| *Theoretical improvement based on similar reactions . |
Advanced: How to design in vitro assays to evaluate kinase inhibitory activity?
Answer:
- Kinase Activity Assays : Use fluorescence polarization to measure IC50 values. For example, incubate the compound with recombinant kinase and ATP-analog probes .
- Cell Proliferation : Treat cancer cell lines (e.g., HCT-116) and quantify viability via MTT assays. Dose-response curves (1–100 µM) identify potent derivatives .
- Apoptosis Markers : Western blotting for caspase-3 cleavage confirms mechanistic pathways .
Key Finding : Pyrazolo[3,4-b]pyridines with cyclopropyl groups showed 10-fold higher selectivity for JAK2 vs. JAK1 .
Advanced: How should researchers address contradictions in spectroscopic data interpretation?
Answer:
- Cross-Validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
- Dynamic NMR : Perform variable-temperature experiments to detect rotameric equilibria in substituents .
- Computational NMR Prediction : Use Gaussian or ACD/Labs to simulate spectra and match observed shifts .
Example : Aromatic proton shifts at δ 8.5–8.6 ppm in pyridine rings confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
